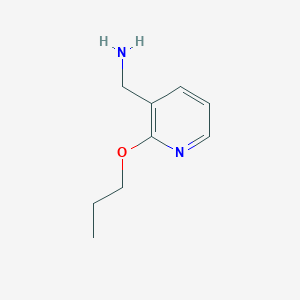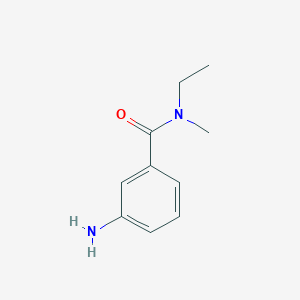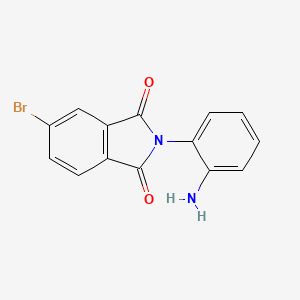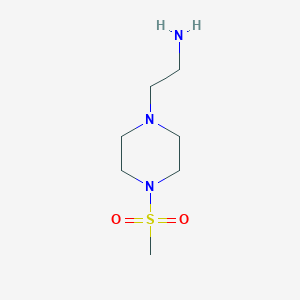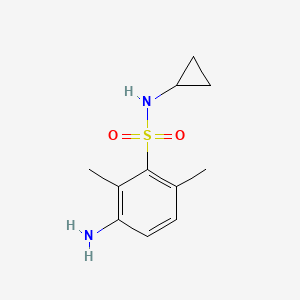
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (3-TBPCA) is an organic compound with a wide range of applications in scientific research. It is a pyrazole derivative, a heterocyclic aromatic compound with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. 3-TBPCA has been studied extensively in the fields of biochemistry, physiology, and organic synthesis due to its unique biological activities and versatile synthetic pathways.
Applications De Recherche Scientifique
Multigram Synthesis and Fluorination
Research by Iminov et al. (2015) highlights the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This method facilitates the production of pyrazole derivatives with potential application in the development of pharmaceuticals and agrochemicals due to the importance of fluorinated compounds in these industries (Iminov et al., 2015).
Supramolecular Assemblies
The work by Singh, Tomar, and Kashyap (2015) on the formation of supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with various substituted pyrazoles, including 3-tert-butyl-5-isopropylpyrazole, underscores the compound's utility in constructing varied supramolecular frameworks. These frameworks are driven by hydrogen bonding interactions and demonstrate the potential of pyrazole derivatives in creating materials with novel properties (Singh et al., 2015).
Small Molecule Fixation
A study by Theuergarten et al. (2012) employed a bifunctional frustrated Lewis pair derived from a pyrazolylborane, including the 3,5-di-tert-butyl substituted variant, for the fixation of small molecules like CO2. This research is pertinent to the development of new methods for carbon capture and storage, highlighting the role of pyrazole derivatives in environmental chemistry (Theuergarten et al., 2012).
Steric Effects in Chemical Reactivity
Böhm and Exner (2001) explored the steric effects and steric inhibition of resonance in structurally related compounds, providing insight into how steric hindrance influences chemical reactivity and stability. Though not directly studying 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, this research is relevant for understanding how substituent size and placement affect molecular properties (Böhm & Exner, 2001).
Synthesis of Nitro and Dinitro Pyrazolo Derivatives
Ivanov (2021) describes the synthesis of 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones through nitration, which underscores the versatility of pyrazole derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals (Ivanov, 2021).
Propriétés
IUPAC Name |
3-tert-butyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-7-11(8-6-10)17-9-12(14(18)19)13(16-17)15(2,3)4/h5-9H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHHAOCCGQKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




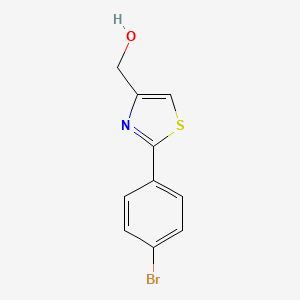
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)


![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
